molecular formula C12H19NO2S B13034402 (R)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl

(R)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl

Cat. No.: B13034402
M. Wt: 241.35 g/mol
InChI Key: JYXATRCKRQGJMB-GFCCVEGCSA-N
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Description

®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl is a chiral amine compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a pentan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-phenylpentan-1-amine and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted amides.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It can serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, ®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl is investigated for its potential therapeutic applications, such as its role as an intermediate in the synthesis of drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methylsulfonyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Phenylpentan-1-amine: Lacks the methylsulfonyl group, making it less versatile in certain reactions.

    ®-1-(4-Methylphenyl)pentan-1-amine: Contains a methyl group instead of a methylsulfonyl group, affecting its reactivity and applications.

    ®-1-(4-(Methoxy)phenyl)pentan-1-amine:

Uniqueness

®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl stands out due to the presence of the methylsulfonyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

(1R)-1-(4-methylsulfonylphenyl)pentan-1-amine

InChI

InChI=1S/C12H19NO2S/c1-3-4-5-12(13)10-6-8-11(9-7-10)16(2,14)15/h6-9,12H,3-5,13H2,1-2H3/t12-/m1/s1

InChI Key

JYXATRCKRQGJMB-GFCCVEGCSA-N

Isomeric SMILES

CCCC[C@H](C1=CC=C(C=C1)S(=O)(=O)C)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)S(=O)(=O)C)N

Origin of Product

United States

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